N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone-based compound featuring a 3-fluorophenyl acetamide group and a morpholine ring.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-12-9-16(24)22(17(19-12)21-5-7-25-8-6-21)11-15(23)20-14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJVIJVBYFOUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves a multi-step process:
Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the dihydropyrimidinone intermediate.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the dihydropyrimidinone core via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives of the dihydropyrimidinone core.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is part of a class of molecules known for their biological activity, particularly in the realm of anti-inflammatory and analgesic properties. The presence of the morpholine moiety enhances its interaction with biological targets, making it a candidate for drug development.
Anti-inflammatory Activities
Research indicates that compounds similar to N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Analgesic Properties
The analgesic potential of this compound has been investigated in various preclinical studies. It has been noted that similar structures can provide pain relief comparable to standard analgesics like Indomethacin, with reduced side effects such as gastrointestinal ulceration .
Pharmacological Studies
Pharmacological evaluations have demonstrated the efficacy of this compound in modulating pain pathways and inflammatory responses.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in treating conditions such as arthritis and other inflammatory diseases. For example, a study demonstrated that a derivative exhibited significant reduction in paw edema in rat models, suggesting its potential use in chronic inflammatory conditions .
Biochemical Applications
Beyond its medicinal implications, this compound may also find applications in biochemical research.
Enzyme Modulation
The ability of this compound to modulate enzyme activity makes it a valuable tool for studying biochemical pathways involved in inflammation and pain signaling. Its structural characteristics allow it to interact with various biological macromolecules, providing insights into enzyme kinetics and inhibition mechanisms .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anti-inflammatory | Significant reduction in cytokine production |
| Analgesic | Comparable effectiveness to Indomethacin with fewer side effects |
| Biochemical Research | Potential for enzyme modulation studies |
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholinyl and dihydropyrimidinone moieties contribute to its overall activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights
Core Heterocycles: The pyrimidinone core (target compound, P574-4537, CAS 1260584-22-2) is associated with kinase inhibition, as seen in pyridinone/quinazolinone hybrids (e.g., Compound 11 in ) targeting EGFR and BRAF pathways . Morpholine rings (present in the target and analogs) improve aqueous solubility due to oxygen’s hydrogen-bonding capacity, critical for oral bioavailability .
Substituent Effects :
- Fluorine Positioning : The 3-fluorophenyl group in the target compound may offer a balance between metabolic stability and steric hindrance compared to 2,4-difluorophenyl (P574-4537) or bulkier difluoromethyl (CAS 1260584-22-2). Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
- Heteroatom Modifications : Compounds with sulfur (e.g., thioacetamide in ) or sulfonyl groups () exhibit varied electronic profiles, influencing target selectivity and potency .
Physicochemical Properties: High melting points (>300°C) in pyridinone derivatives () suggest strong crystalline packing, which may correlate with slow dissolution rates or formulation challenges . Morpholinone derivatives () with acetyl groups demonstrate synthetic versatility, though lipophilic substituents (e.g., isopropyl) may reduce solubility .
Biological Activity
N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a fluorophenyl group and a morpholine moiety attached to a dihydropyrimidine core. Its molecular formula is with a molecular weight of approximately 342.35 g/mol. The presence of the fluorine atom and the morpholine ring is believed to enhance its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- Inhibition Concentrations : The compound exhibited IC50 values ranging from 0.5 µM to 5 µM across different cell lines, indicating potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 4.98 µM) .
The proposed mechanisms through which this compound exerts its antitumor effects include:
- Apoptosis Induction : Treatment with the compound has been shown to increase pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2, leading to enhanced apoptosis in cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .
Synthesis and Characterization
This compound can be synthesized through multi-step reactions involving the condensation of appropriate precursors under controlled conditions. The synthetic pathway typically involves:
- Formation of the dihydropyrimidine scaffold.
- Introduction of the morpholine group via nucleophilic substitution.
- Final acetamide formation through acylation.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on A549 Cells : A study demonstrated that treatment with 20 µM of this compound resulted in significant apoptosis as evidenced by increased caspase activity .
- Comparative Analysis : In comparative studies against other synthesized compounds, this particular derivative showed superior activity against multiple cancer types, suggesting its potential as a lead compound for further development .
Data Summary Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(3-fluorophenyl)-2-[4-methyl... | A549 | 0.5 | Apoptosis induction |
| N-(3-fluorophenyl)-2-[4-methyl... | MCF7 | 1.0 | Cell cycle arrest |
| 5-Fluorouracil | A549 | 4.98 | Standard control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
